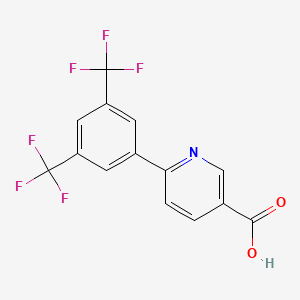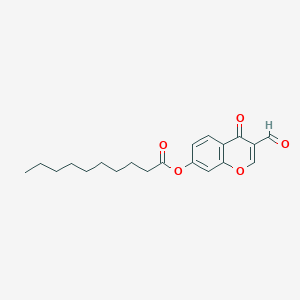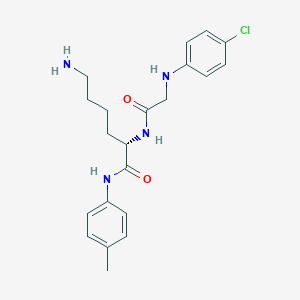![molecular formula C14H27NO3 B12604237 [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol CAS No. 651291-32-6](/img/structure/B12604237.png)
[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms This particular compound is characterized by the presence of a non-4-en-4-yl group and two hydroxymethyl groups attached to the oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as piperidine. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Industry: It is used in the production of polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Oxazolidines: Other oxazolidine derivatives with different substituents on the ring.
Oxazolines: Unsaturated analogues of oxazolidines.
Bisoxazolidines: Compounds containing two oxazolidine rings.
Uniqueness
[2-(Non-4-en-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is unique due to the presence of the non-4-en-4-yl group and two hydroxymethyl groups. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other oxazolidine derivatives. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651291-32-6 |
|---|---|
Molecular Formula |
C14H27NO3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-non-4-en-4-yl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H27NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h8,13,15-17H,3-7,9-11H2,1-2H3 |
InChI Key |
FKLWBSPJZSORIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CCC)C1NC(CO1)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)


![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)
![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)


![N-[(E)-hydrazinylidenemethyl]-6-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B12604193.png)
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)
![2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12604215.png)
![3-(3',4-Dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12604226.png)
![1H-Indole-1-acetic acid, 3-[(2-ethylphenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12604230.png)
![5-[3-(Hydroxymethyl)phenyl]furan-2-carbaldehyde](/img/structure/B12604232.png)
